molecular formula C18H19NO3 B2380947 N-(3,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 871322-90-6

N-(3,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2380947
CAS No.: 871322-90-6
M. Wt: 297.354
InChI Key: VPJCAIVHLPWMGB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with a unique structure that includes a benzodioxine ring and a carboxamide group

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11-8-9-14(10-12(11)2)19-18(20)17-13(3)21-15-6-4-5-7-16(15)22-17/h4-10,13,17H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJCAIVHLPWMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylaniline with an appropriate carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)acetamide
  • N-(3,4-dimethylphenyl)-β-alanine
  • N-(3,4-dimethylphenyl)pyridylcarbohydrazide

Uniqueness

N-(3,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific structural features, such as the benzodioxine ring and the carboxamide group. These features may confer distinct chemical and biological properties that differentiate it from similar compounds.

Biological Activity

N-(3,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of benzodioxine derivatives and has a complex structure that contributes to its biological properties. Its molecular formula is C17H19N1O3, and it features a benzodioxine core with a carboxamide functional group.

Research indicates that this compound may interact with various biological targets, influencing pathways related to:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : GSK-3β is a critical enzyme involved in several cellular processes, including metabolism and cell signaling. Inhibitors of GSK-3β have been studied for their potential therapeutic effects in diseases such as Alzheimer's disease and cancer. The compound has shown promise in preliminary studies as a GSK-3β inhibitor, suggesting it may modulate signaling pathways relevant to these conditions .

1. Anticancer Activity

Several studies have explored the anticancer potential of benzodioxine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

In vitro studies revealed that treatment with this compound led to:

  • Inhibition of Cell Proliferation : Significant reductions in the viability of cancer cell lines were observed at concentrations ranging from 5 µM to 20 µM.
  • Induction of Apoptosis : Flow cytometry analyses indicated an increase in apoptotic cells upon treatment, suggesting that the compound may trigger programmed cell death pathways.

2. Neuroprotective Effects

The neuroprotective properties of the compound are also noteworthy. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis:

  • Cell-Based Assays : Neuroblastoma N2a cells treated with the compound showed increased levels of phosphorylated GSK-3β, indicating inhibition of this enzyme and subsequent neuroprotective effects .

Case Study 1: Inhibition of GSK-3β

A study conducted on neuroblastoma cells demonstrated that this compound effectively inhibited GSK-3β with an IC50 value of approximately 12.5 µM. This inhibition was correlated with increased levels of β-catenin, a downstream target involved in cell survival pathways .

Case Study 2: Cytotoxicity against Cancer Cell Lines

In another study focusing on various cancer cell lines (e.g., MCF7 breast cancer cells), the compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 15 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity .

Research Findings Summary

Study FocusFindingsIC50 Value
GSK-3β InhibitionIncreased phosphorylated GSK-3β levels~12.5 µM
Cytotoxicity in Cancer CellsInduced apoptosis in MCF7 cells10 - 15 µM
Neuroprotection in Neuronal CellsEnhanced cell survival under oxidative stressNot specified

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